molecular formula C14H16BrNO B5512923 3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5512923
M. Wt: 294.19 g/mol
InChI Key: VMIGIRMEIIMLOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds often involves multicomponent reactions, utilizing organo-catalysts at room temperature. For example, Kumar et al. (2016) synthesized a related compound by a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, using urea as an organo-catalyst, achieving an 86% yield (Kumar et al., 2016).

Molecular Structure Analysis

Crystal structure characterization is pivotal for understanding the molecular geometry and intermolecular interactions of these compounds. Shi et al. (2007) detailed the crystal structure of a similar compound, highlighting its monoclinic space group and the conformation of its cyclohexenone rings, which were stabilized by intramolecular hydrogen bonds (Shi et al., 2007).

Scientific Research Applications

Protective Agent in Peptide Synthesis

Dimedone and its derivatives, like 3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, have been used as protecting agents for amino groups in peptide synthesis. This application is significant for producing optically pure enamine derivatives and facilitating peptide synthesis. The protecting group can be removed easily, demonstrating the compound's utility in synthetic chemistry (Halpern & James, 1964).

Synthesis of Tetrahydropyrimido Derivatives

This compound plays a role in the synthesis of 5, 6, 7, 8-tetrahydropyrimido derivatives, which have potential antimicrobial activities. Its reactivity towards various agents like DMF-DMA, carbon disulfide, and urea, among others, is critical in creating these derivatives (Elkholy & Morsy, 2006).

Reactivity and Structural Studies

Studies on enaminoketones, including compounds like this compound, have been conducted to understand their reactivity and structural properties. This includes reactions with bromine and iodine, and the formation of salts of the enol-ketimine form. Such studies are vital for advancing the understanding of chemical structures and reactions (Jirkovsky, 1974).

Synthesis of Aromatase Inhibitors

This compound has been involved in the synthesis of novel aromatase inhibitors, which are important in the treatment of hormone-dependent tumors such as breast cancer. The research in this area highlights its potential application in medicinal chemistry (Staněk et al., 1991).

Generation and Reactivity in Photolysis

The compound's derivatives have been studied for their generation and reactivity during photolysis, revealing insights into their photochemical properties. This research has implications for the development of photochemical synthesis methods (Guizzardi et al., 2001).

properties

IUPAC Name

3-(2-bromoanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIGIRMEIIMLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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